Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate is a sulfur-containing aromatic ester characterized by a benzocarboxylate core linked via a sulfide bridge to a 2,5-dichlorothiophene moiety. However, direct references to its specific uses or properties are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
methyl 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S2/c1-19-14(18)8-4-2-3-5-11(8)20-7-10(17)9-6-12(15)21-13(9)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRHICYPGHMOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClOS
- Molecular Weight : 315.19 g/mol
- CAS Number : [Not available in the search results]
The compound features a thienyl group, which is known for its role in various biological activities, and a sulfanyl moiety that may contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be within the range of 15-30 µg/mL, indicating moderate potency .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death .
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM. Flow cytometry analysis indicated increased apoptosis rates compared to control groups .
- Antimicrobial Efficacy Testing : A series of tests evaluated the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
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The acidic pathway preserves the ketone group, while basic conditions may lead to side reactions if the ketone is susceptible to nucleophilic attack .
Oxidation of the Thioether Linkage
The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones, which alter electronic properties and reactivity.
| Oxidizing Agent | Product | Conditions | References |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Room temperature | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Dichloromethane, 0°C |
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Oxidation selectivity depends on stoichiometry:
Reduction of the Ketone Moiety
The 2-oxoethyl group can be reduced to a secondary alcohol, enhancing hydrophilicity or enabling further functionalization.
| Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|
| NaBH₄ | 2-{[2-(2,5-Dichloro-3-thienyl)-2-hydroxyethyl]sulfanyl}benzenecarboxylate | EtOH, 25°C | Moderate |
| LiAlH₄ | Same as above | Dry THF, reflux | High |
Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring
The 2,5-dichlorothiophene ring directs electrophiles to specific positions due to electron-withdrawing Cl substituents.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient thiophene may undergo NAS under forcing conditions.
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| NH₃ (ammonia) | Cu catalyst, 200°C | Amino-substituted thiophene derivative | |
| Methoxide (NaOMe) | DMF, 120°C | Methoxy-substituted derivative |
Condensation Reactions Involving the Ketone
The ketone participates in Claisen-Schmidt or aldol condensations to form extended π-systems.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Claisen-Schmidt | Benzaldehyde, NaOH | Chalcone analogue | Bioactive compound synthesis |
| Hydrazine reaction | NH₂NH₂, EtOH | Hydrazone derivative | Precursor for heterocycles |
Coordination Chemistry
The sulfur and oxygen atoms may act as ligands for transition metals, forming complexes.
| Metal Salt | Product | Geometry | References |
|---|---|---|---|
| Mn(CO)₅Br | Mn-S/O coordinated complex | Octahedral | |
| CuCl₂ | Cu(II) complex | Square planar |
Key Structural and Reactivity Insights
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Steric Effects : The 2,5-dichloro substitution on the thiophene ring limits accessibility to the C-4 position .
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Electronic Effects : Electron-withdrawing Cl groups reduce ring electron density, favoring NAS over EAS .
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Thioether Stability : Oxidation to sulfone enhances electrophilicity, enabling further substitution .
Comparison with Similar Compounds
Structural and Functional Comparison with Sulfonylurea Herbicides
The evidence highlights several sulfonylurea herbicides sharing a methyl benzoate backbone but differing in substituents (, pp. 28). Key comparisons include:
Table 1: Structural and Functional Differences
Key Observations:
Backbone Similarity : All compounds share a methyl benzoate core, but the target compound replaces the sulfonylurea-triazine moiety with a sulfide-linked dichlorothienyl group.
Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to structural divergence. The sulfide bridge and thiophene may instead confer insecticidal or fungicidal properties.
Comparison with Sulfanyl-Containing Pharmaceuticals
describes montelukast sodium derivatives, which incorporate sulfanyl groups and aromatic systems (e.g., quinoline, cyclopropane) for leukotriene receptor antagonism in asthma treatment .
Key Differences:
- Sulfanyl Group Placement : Montelukast derivatives feature sulfanyl groups as part of a larger pharmacophore for receptor binding, whereas the target compound’s sulfide bridge primarily serves as a structural linker.
- Aromatic Systems: The target compound’s dichlorothiophene contrasts with montelukast’s chloroquinoline and hydroxy-substituted benzene rings, suggesting divergent pharmacokinetic profiles (e.g., lipophilicity, metabolic stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
